7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one belongs to the class of heterocyclic compounds known as quinazolinones. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring, further substituted with various functional groups. [] The specific compound under consideration possesses a chlorine atom at the 7-position, a mercapto group at the 2-position, and a 2-methoxy-5-methylphenyl substituent at the 3-position of the quinazolin-4(3H)-one scaffold. Quinazolinones, including the specific derivative being analyzed, have garnered significant interest in scientific research due to their diverse range of biological activities and potential therapeutic applications. []
This compound falls under the classification of heterocyclic compounds, specifically within the quinazolinone derivatives. Quinazolinones are known for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The presence of the mercapto group enhances its potential as a bioactive molecule.
The synthesis of 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
The molecular structure of 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one can be described as follows:
The molecular formula is C₁₄H₁₃ClN₂OS, with a molecular weight of approximately 300.79 g/mol. Spectroscopic techniques such as NMR and mass spectrometry are typically employed for structural confirmation .
7-Chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one can undergo various chemical reactions:
These reactions are significant for developing new derivatives with enhanced biological properties .
The mechanism of action for compounds like 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one generally involves:
The physical and chemical properties of 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one include:
These properties are crucial for determining its suitability for various applications in medicinal chemistry .
7-Chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one has several scientific applications:
Quinazolin-4(3H)-one derivatives constitute a privileged scaffold in medicinal chemistry, with over 200 naturally occurring alkaloids and 40,000 biologically active synthetic analogs documented. These nitrogen-containing heterocycles emerged as anticancer agents following the isolation of the antimalarial alkaloid febrifugine from Dichroa febrifuga in the 1950s [4] [6]. Modern drug development exploits their structural versatility, evidenced by 18 FDA-approved quinazolinone-based drugs targeting diverse pathologies. Notable oncology-focused examples include:
Table 1: FDA-Approved Quinazolinone-Based Anticancer Agents
Drug Name | Target | Indication | Structural Features |
---|---|---|---|
Gefitinib | EGFR TK | NSCLC | 3-Chloro-4-fluoroanilinoquinazoline |
Erlotinib | EGFR TK | NSCLC, Pancreatic cancer | 3-Ethynylanilinoquinazoline |
Lapatinib | EGFR/HER2 TK | Breast cancer | 3-Furanylquinazoline |
Idelalisib | PI3Kδ | Chronic lymphocytic leukemia | 3-Phenylquinazolinone-purine hybrid |
Vandetanib | VEGFR-2/EGFR/RET | Medullary thyroid cancer | 4-anilinoquinazoline |
These drugs validate the quinazolinone core as a pharmacophore capable of occupying kinase ATP-binding pockets while permitting strategic substitutions to enhance potency, selectivity, and pharmacokinetics [1] [6].
The compound 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one exemplifies rational optimization of the quinazolinone scaffold for enhanced tyrosine kinase inhibition. Its structure integrates three critical pharmacophoric elements:
7-Chloro Substituent: The electron-withdrawing chloro group at position 7 enhances cytotoxicity by promoting DNA intercalation and improving membrane permeability. Analogs with 6/7-halogenation show 2–30-fold greater potency against MCF-7 and A2780 cells than non-halogenated counterparts [1] [6].
2-Mercapto Group: The thiol moiety at position 2 acts as a hydrogen bond donor/acceptor, enabling critical interactions with kinase hinge regions (e.g., Ala213 in Aurora A). This group also serves as a synthetic handle for S-alkylation to modulate solubility and target affinity [8] [9].
3-(2-Methoxy-5-Methylphenyl) Moiety: The ortho-methoxy group induces steric constraints that stabilize the compound in the ATP-binding cleft, while the para-methyl group enhances hydrophobic contact with allosteric pockets in kinases like VEGFR-2 and EGFR. This substitution pattern mimics the pharmacophore of dual kinase inhibitors like sorafenib [8].
Table 2: Functional Role of Substituents in the Target Compound
Position | Substituent | Biochemical Role | Biological Consequence |
---|---|---|---|
2 | -SH (Mercapto) | H-bonding with kinase hinge residues; Metal chelation | Enhanced kinase affinity; Apoptosis induction |
3 | 2-Methoxy-5-methylphenyl | Hydrophobic stacking in allosteric pocket; Steric occlusion of ATP-binding site | Dual EGFR/VEGFR-2 inhibition; Cell cycle arrest (G1/G2-M phase) |
7 | -Cl | Electron withdrawal; Lipophilicity enhancement | Cytotoxicity boost; DNA interaction potential |
Molecular docking confirms this compound occupies both EGFR and VEGFR-2 binding sites, forming:
Tyrosine kinases (TKs) regulate oncogenesis through three primary mechanisms:
Quinazolinone derivatives overcome these limitations through:
These attributes position 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one as a strategic candidate for next-generation multi-kinase therapeutics.
Table 3: Key Tyrosine Kinases Targeted by Quinazolinone Derivatives
Kinase | Oncogenic Role | Quinazolinone Inhibitor Example | Inhibition IC₅₀ |
---|---|---|---|
EGFR | Cell proliferation/survival in NSCLC | Erlotinib | 0.1–2 nM |
VEGFR-2 | Tumor angiogenesis in solid cancers | Compound 4 [8] | 8.3 nM |
Aurora A | Mitotic dysregulation in TKI-resistant cancers | BIQO-19 [7] | 10.19 nM |
PI3Kα | Metabolic reprogramming in NSCLC | Compound 9a [3] | 13.12 nM |
BRD4 | Oncogene transcription amplification | Compound 9a [3] | <1 μM |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: